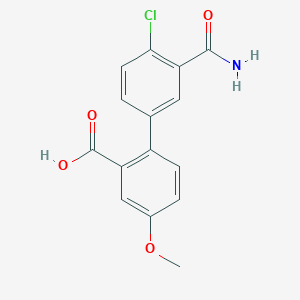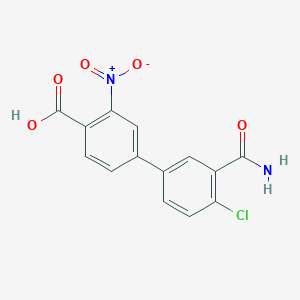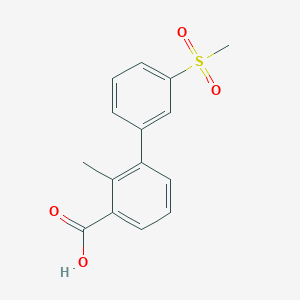
2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid, or 2-CPCBA, is a chemical compound used in a variety of scientific research applications. It is a white solid that is soluble in organic solvents and insoluble in water. It is a useful compound for a variety of laboratory experiments due to its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations.
科学研究应用
2-CPCBA has a variety of scientific research applications. It is used as a substrate in the study of enzymes, as a reagent in organic synthesis, and as a catalyst in the synthesis of pharmaceuticals. It is also used to study the effects of the compound on the human body, such as its effects on the nervous system and its potential as a therapeutic drug.
作用机制
2-CPCBA acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in the levels of acetylcholine, which has a variety of effects on the body. These effects can include increased alertness, improved cognitive function, and increased muscular contraction.
Biochemical and Physiological Effects
2-CPCBA has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved cognitive function, and increased muscular contraction. It has also been shown to act as an antagonist of the neurotransmitter serotonin, which can lead to decreased anxiety and depression. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of a variety of diseases.
实验室实验的优点和局限性
2-CPCBA has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive option for research studies. Additionally, it is relatively easy to synthesize, which makes it a convenient compound for use in experiments. However, there are some limitations to its use. For example, the compound is not very stable, so it must be stored in an airtight container in order to maintain its integrity. Additionally, it can be toxic if ingested, so it must be handled with care.
未来方向
The potential future directions for research involving 2-CPCBA are vast. One potential direction is to further investigate the biochemical and physiological effects of the compound on the human body. Additionally, further research could be done to investigate the potential therapeutic applications of the compound, such as its use as an anti-inflammatory or antidepressant. Additionally, research could be done to investigate the potential uses of the compound as an enzyme inhibitor, as well as its potential applications in organic synthesis and pharmaceutical synthesis. Finally, research could be done to investigate the potential toxicity of the compound and ways to reduce its toxicity.
合成方法
2-CPCBA can be synthesized using a three-step process. The first step involves the reaction of 4-chlorophenol and 3-chloro-2-methylpropanoic acid in the presence of a base, such as potassium carbonate, to form a chloroformate ester. The second step involves the reaction of the chloroformate ester with aqueous sodium hydroxide to form a sodium salt. The third step involves the reaction of the sodium salt with 6-chlorobenzoic acid to form 2-CPCBA.
属性
IUPAC Name |
2-(3-carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(16)12(8)14(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOMZBZCYJGKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691602 |
Source


|
| Record name | 3'-Carbamoyl-3,4'-dichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid | |
CAS RN |
1261935-36-7 |
Source


|
| Record name | 3'-Carbamoyl-3,4'-dichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














